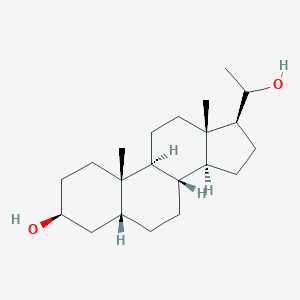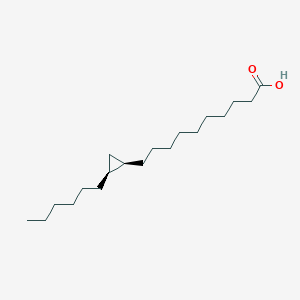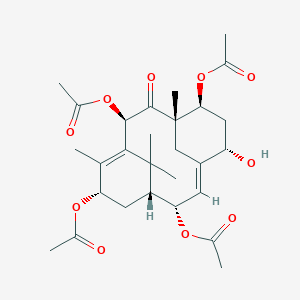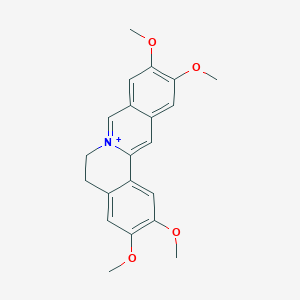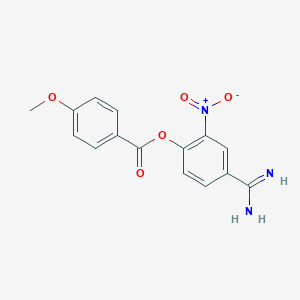
4-Amidino-2-nitrophenyl 4'-anisate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amidino-2-nitrophenyl 4'-anisate, also known as ANPA, is a chemical compound that has been widely used in scientific research. ANPA is a derivative of the natural amino acid arginine and is commonly used as a substrate for enzymes that catalyze the hydrolysis of peptide bonds.
Mecanismo De Acción
4-Amidino-2-nitrophenyl 4'-anisate is hydrolyzed by enzymes that contain an active site with a nucleophilic residue, such as a serine, cysteine, or threonine residue. The nucleophilic residue attacks the carbonyl carbon of the peptide bond, causing the bond to break and releasing the amino acid fragment. The reaction produces a nitrophenol and an anisic acid fragment.
Biochemical and Physiological Effects:
4-Amidino-2-nitrophenyl 4'-anisate has no known direct biochemical or physiological effects on living organisms. However, 4-Amidino-2-nitrophenyl 4'-anisate is commonly used as a substrate for enzymes that have important roles in biological processes. The study of 4-Amidino-2-nitrophenyl 4'-anisate and its hydrolysis by enzymes can provide insights into the mechanisms of these processes and the potential therapeutic applications of enzyme inhibitors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amidino-2-nitrophenyl 4'-anisate has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. 4-Amidino-2-nitrophenyl 4'-anisate is also a relatively inexpensive substrate compared to other substrates used in enzyme assays. However, 4-Amidino-2-nitrophenyl 4'-anisate has several limitations. It is not a natural substrate for any known enzyme, so its use in enzyme assays may not accurately reflect the activity of the enzyme in vivo. 4-Amidino-2-nitrophenyl 4'-anisate is also not suitable for use in assays that require a fluorescent or chromogenic readout, as it does not produce a detectable signal upon hydrolysis.
Direcciones Futuras
There are several future directions for research on 4-Amidino-2-nitrophenyl 4'-anisate. One area of research is the study of the hydrolysis of 4-Amidino-2-nitrophenyl 4'-anisate by enzymes that are involved in disease processes, such as cancer and Alzheimer's disease. This research could lead to the development of novel enzyme inhibitors with therapeutic potential. Another area of research is the development of new assays for the detection of enzyme activity using 4-Amidino-2-nitrophenyl 4'-anisate as a substrate. These assays could be used to screen for new enzyme inhibitors and to study the mechanisms of enzyme activity. Finally, the synthesis of new derivatives of 4-Amidino-2-nitrophenyl 4'-anisate could lead to the development of compounds with improved substrate properties and increased specificity for particular enzymes.
Métodos De Síntesis
4-Amidino-2-nitrophenyl 4'-anisate is synthesized by reacting 4-amidino-2-nitrophenol with 4-methoxybenzoic anhydride in the presence of a base catalyst. The reaction yields 4-Amidino-2-nitrophenyl 4'-anisate as a yellow solid with a melting point of 215-217°C. The purity of 4-Amidino-2-nitrophenyl 4'-anisate can be determined by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
4-Amidino-2-nitrophenyl 4'-anisate is widely used in scientific research as a substrate for enzymes that hydrolyze peptide bonds. 4-Amidino-2-nitrophenyl 4'-anisate is commonly used in the study of proteases, enzymes that break down proteins. Proteases are involved in many biological processes, including digestion, blood clotting, and immune defense. 4-Amidino-2-nitrophenyl 4'-anisate is also used in the study of enzyme inhibitors, compounds that can block the activity of enzymes. Enzyme inhibitors have potential therapeutic applications in the treatment of diseases such as cancer and Alzheimer's disease.
Propiedades
Número CAS |
105450-73-5 |
|---|---|
Nombre del producto |
4-Amidino-2-nitrophenyl 4'-anisate |
Fórmula molecular |
C15H13N3O5 |
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
(4-carbamimidoyl-2-nitrophenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C15H13N3O5/c1-22-11-5-2-9(3-6-11)15(19)23-13-7-4-10(14(16)17)8-12(13)18(20)21/h2-8H,1H3,(H3,16,17) |
Clave InChI |
PLBOHMPHGWUZAF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Otros números CAS |
105450-73-5 |
Sinónimos |
4-amidino-2-nitrophenyl 4'-anisate APNAN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)
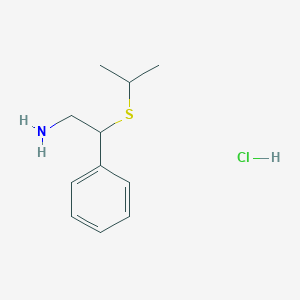
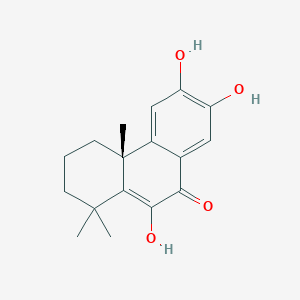
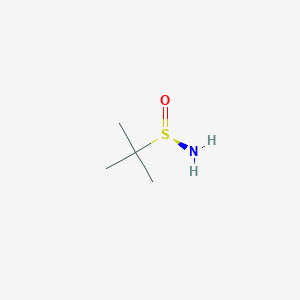
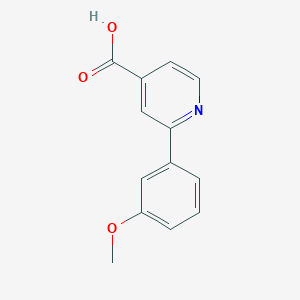
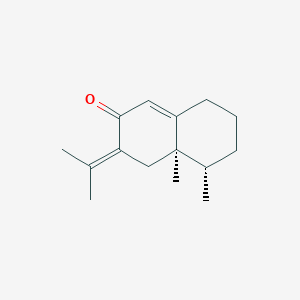
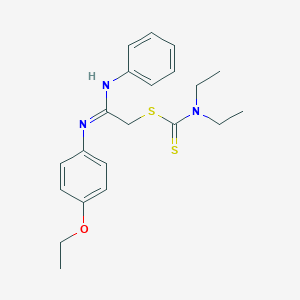
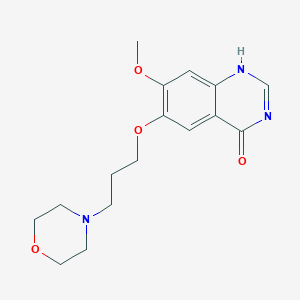
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)
